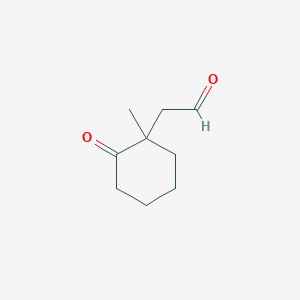![molecular formula C6H10N2OS3 B14343583 5-[(3-Methoxypropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione CAS No. 105488-85-5](/img/structure/B14343583.png)
5-[(3-Methoxypropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3-Methoxypropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Methoxypropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione typically involves the reaction of appropriate thiosemicarbazides with carbon disulfide in the presence of a base, followed by cyclization. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-[(3-Methoxypropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 5-[(3-Methoxypropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione involves its interaction with various molecular targets. In biological systems, it can disrupt DNA replication processes, leading to the inhibition of cell growth and proliferation. This is particularly relevant in its anticancer and antimicrobial activities, where the compound interferes with the cellular machinery of pathogens and cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other 1,3,4-thiadiazole derivatives, such as:
- 5-Amino-1,3,4-thiadiazole-2-thiol
- 2-[(3-Methoxypropyl)sulfanyl]-5-methyl-1,3,4-thiadiazole
- 6-((4-fluorobutyl)sulfanyl)-3-(5’-fluoro-2’-methoxy-(1,1’-biphenyl)-3-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
What sets 5-[(3-Methoxypropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione apart from other similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxypropyl group enhances its solubility and bioavailability, making it a more effective candidate for various applications .
Propiedades
Número CAS |
105488-85-5 |
|---|---|
Fórmula molecular |
C6H10N2OS3 |
Peso molecular |
222.4 g/mol |
Nombre IUPAC |
5-(3-methoxypropylsulfanyl)-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C6H10N2OS3/c1-9-3-2-4-11-6-8-7-5(10)12-6/h2-4H2,1H3,(H,7,10) |
Clave InChI |
GIQKTEFJDWKCFW-UHFFFAOYSA-N |
SMILES canónico |
COCCCSC1=NNC(=S)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






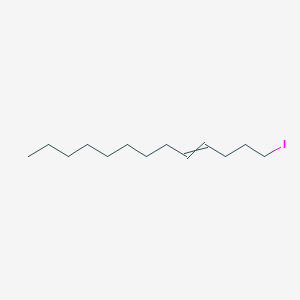
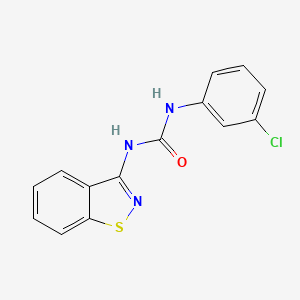

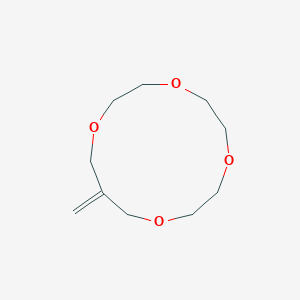
![2-[(5-Amino-2-chloro-4-fluorophenyl)sulfanyl]-N,N-dimethylbutanamide](/img/structure/B14343563.png)
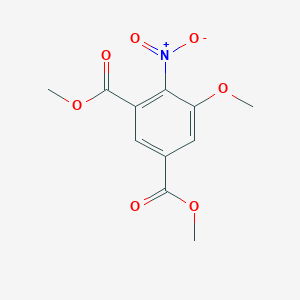
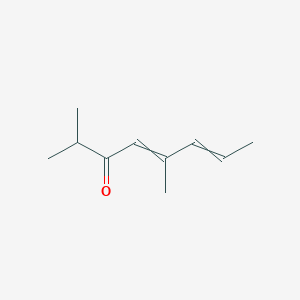
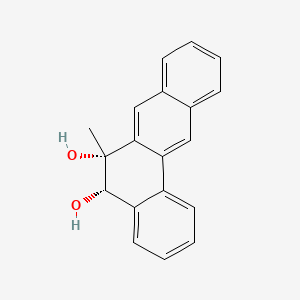
![{[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane](/img/structure/B14343584.png)
